

Application Note & Protocol: Separation of Rocuronium Bromide and its Polar Impurities using HILIC

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Compound of Interest

Compound Name: 3-Acetyl-17-deacetyl Rocuronium
Bromide

Cat. No.: B1146331

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a widely used neuromuscular blocking agent.^[1] During its synthesis and storage, polar impurities can arise, which may affect the efficacy and safety of the final drug product. This document provides a detailed application note and protocol for the separation of rocuronium bromide from its key polar impurities, specifically Impurity A (N-desallylrocuronium) and Impurity C (17-desacetylrocuronium), using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful alternative to traditional reversed-phase chromatography for the retention and separation of polar and hydrophilic compounds.^[1]

Principle of Separation

This HILIC method utilizes a polar stationary phase (bare silica) and a mobile phase with a high concentration of a polar organic solvent (acetonitrile) and a small amount of an aqueous buffer.^[1] The separation mechanism in HILIC is complex and involves a combination of partitioning, adsorption, and ion-exchange interactions.^[1] For rocuronium bromide and its polar impurities, partitioning between the water-enriched layer on the surface of the stationary phase and the bulk mobile phase is a dominant retention mechanism.^[1] Ion-exchange also plays a significant role, particularly at lower buffer concentrations.^[1]

Experimental Protocols

This section provides detailed protocols for the HILIC analysis of rocuronium bromide and its polar impurities, based on the method developed by Nakov et al.[\[1\]](#)

Materials and Reagents

- Rocuronium Bromide Working Standard
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Ammonium hydroxide solution
- Water (HPLC grade)
- Rocuronium Bromide for Injection (Sample)

Instrumentation

- Agilent Rapid Resolution HPLC System 1200 Series or equivalent, equipped with:
 - Quaternary pump
 - Autosampler
 - Thermostatted column compartment
 - UV-Vis detector

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

Parameter	Value
Column	Purospher STAR Si (150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 107.5 mM Ammonium Formate (pH 7.0) (90:10, v/v)
Flow Rate	2.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 µL

Preparation of Solutions

Mobile Phase Preparation (1 L):

- Aqueous Component (107.5 mM Ammonium Formate, pH 7.0):
 - Dissolve an appropriate amount of ammonium formate in approximately 90 mL of HPLC grade water.
 - Adjust the pH to 7.0 using a dilute solution of formic acid or ammonium hydroxide.
 - Bring the final volume to 100 mL with HPLC grade water.
- Final Mobile Phase:
 - Mix 900 mL of acetonitrile with 100 mL of the prepared 107.5 mM ammonium formate buffer (pH 7.0).
 - Degas the mobile phase before use.

Standard Solution Preparation (1 mg/mL):

- Accurately weigh approximately 10 mg of Rocuronium Bromide Working Standard.
- Dissolve in and dilute to 10 mL with a mixture of acetonitrile and water (90:10, v/v).

Sample Solution Preparation (1 mg/mL):

- Use a commercially available Rocuronium Bromide for Injection solution (e.g., 10 mg/mL).
- Dilute the solution to a final concentration of 1 mg/mL using a mixture of acetonitrile and water (90:10, v/v).

Forced Degradation Sample Preparation (to generate impurities):

- Prepare a 0.5 mg/mL solution of Rocuronium Bromide Standard in the diluent (acetonitrile:water, 90:10).
- Heat the solution in an oven at 105 °C for 1 hour to generate Impurity A and Impurity C.^[1]

Data Presentation

The following table summarizes the expected retention time for rocuronium bromide under the optimal HILIC conditions. While the cited study confirms the successful separation of Impurity A and Impurity C, specific retention times and the resolution value were not explicitly provided in the available literature.^[1] Impurity A was reported to be well-separated and eluted after the column's dead volume.^[1]

Compound	Retention Time (min)
Impurity A	Not explicitly stated (elutes early)
Rocuronium Bromide	7.9
Impurity C	Not explicitly stated

Method Validation Summary

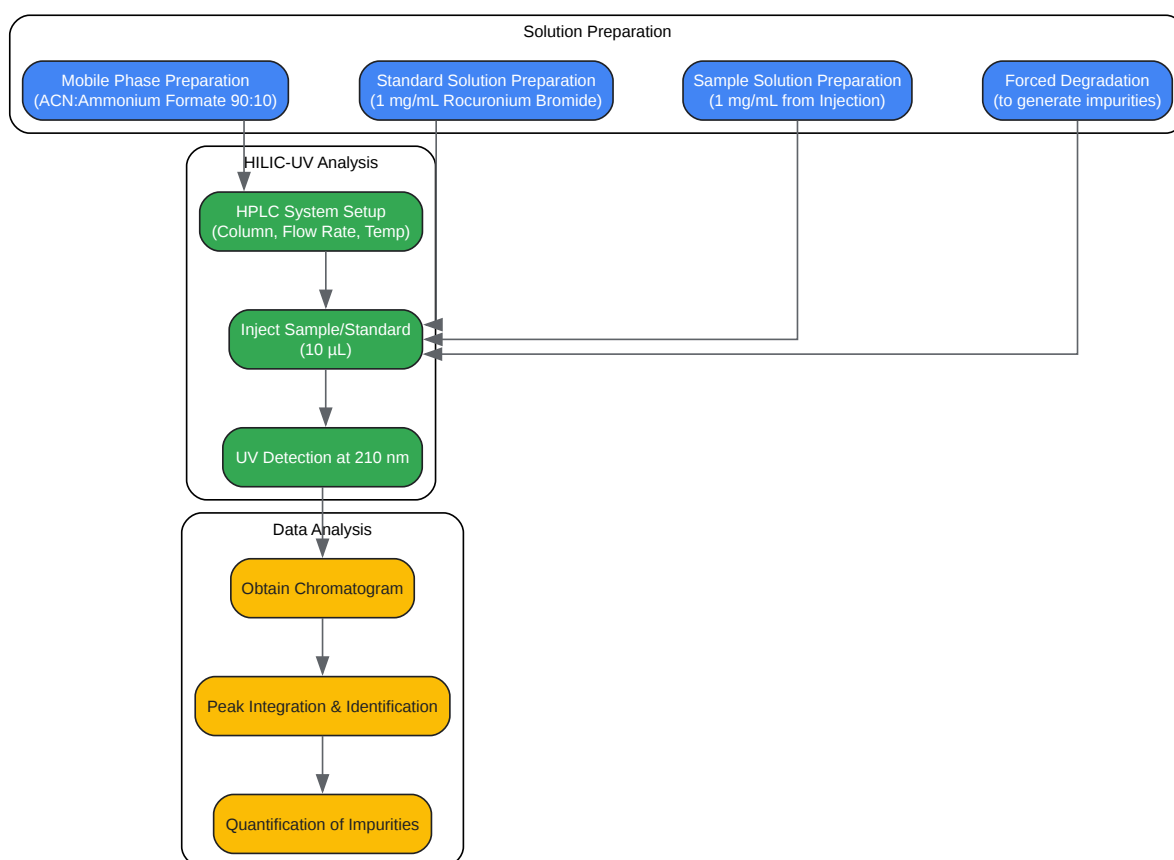
The HILIC method was validated according to ICH guidelines, demonstrating its suitability for the quantitative determination of rocuronium bromide.^[1]

Validation Parameter	Result
Precision (RSD%, n=6)	1.05
Accuracy	Determined by standard addition at 80%, 100%, and 120% of the working concentration.
Linearity	Established in the range of 0.5 to 1.5 mg/mL.
LOD & LOQ	Determined from standard solutions ranging from 0.015 to 0.05 mg/mL.

Visualizations

Experimental Workflow for HILIC Analysis

The following diagram illustrates the step-by-step workflow for the HILIC analysis of rocuronium bromide and its polar impurities.

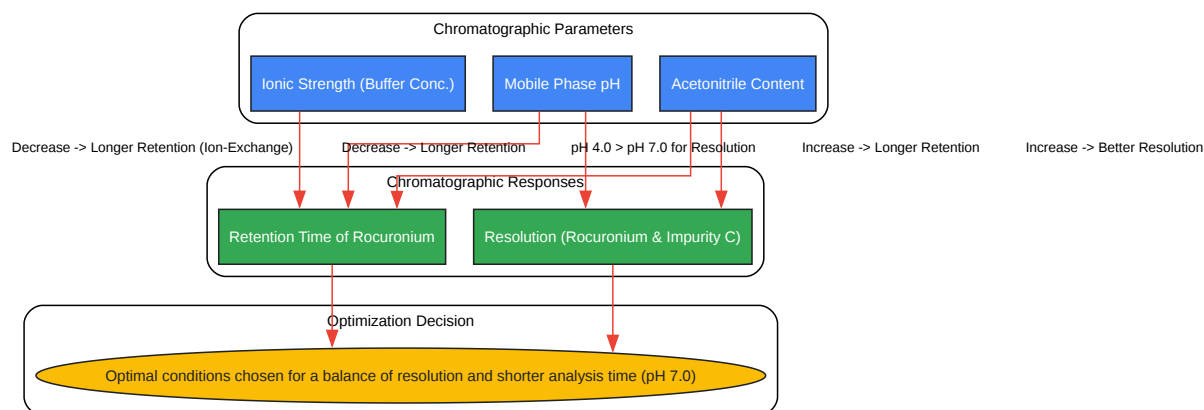


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Caption: Experimental workflow for HILIC analysis.

Logical Relationship of HILIC Separation Parameters

This diagram illustrates the influence of key chromatographic parameters on the retention and resolution of rocuronium bromide and its impurities in HILIC.



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Caption: Influence of parameters on HILIC separation.

Conclusion

The described HILIC method provides a reliable and efficient approach for the separation and quantification of polar impurities in rocuronium bromide.^[1] This application note and protocol can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of this pharmaceutical compound. The

use of a systematic approach to method development, such as Design of Experiments (DoE), can further aid in optimizing the separation for specific needs.[1]

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References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
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